molecular formula C17H17F3N4O2S B15116091 2-{5-[3-(Trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

2-{5-[3-(Trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B15116091
M. Wt: 398.4 g/mol
InChI Key: DJPFRUNRPRHVPE-UHFFFAOYSA-N
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Description

2-{5-[3-(Trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound that features a trifluoromethyl group, a benzenesulfonyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(Trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the intermediate 3-(trifluoromethyl)benzenesulfonyl chloride. This intermediate can be synthesized by reacting 3-(trifluoromethyl)benzenesulfonic acid with thionyl chloride under reflux conditions .

Next, the intermediate is reacted with octahydropyrrolo[3,4-c]pyrrole in the presence of a base such as triethylamine to form the sulfonamide derivative. Finally, the pyrimidine ring is introduced through a cyclization reaction involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(Trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{5-[3-(Trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[3-(Trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can interact with nucleic acids or enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzenesulfonyl chloride
  • 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

2-{5-[3-(Trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the octahydropyrrolo[3,4-c]pyrrole moiety adds rigidity and structural complexity, enhancing its potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C17H17F3N4O2S

Molecular Weight

398.4 g/mol

IUPAC Name

2-pyrimidin-2-yl-5-[3-(trifluoromethyl)phenyl]sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C17H17F3N4O2S/c18-17(19,20)14-3-1-4-15(7-14)27(25,26)24-10-12-8-23(9-13(12)11-24)16-21-5-2-6-22-16/h1-7,12-13H,8-11H2

InChI Key

DJPFRUNRPRHVPE-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC=N3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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